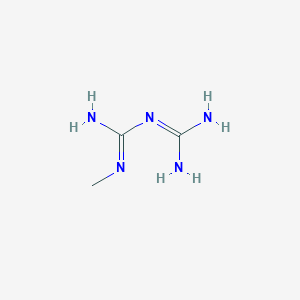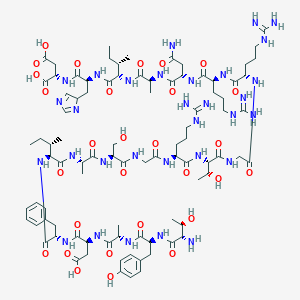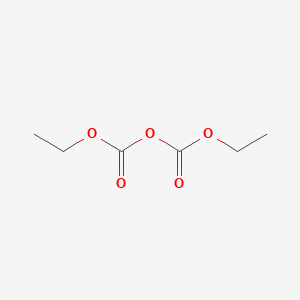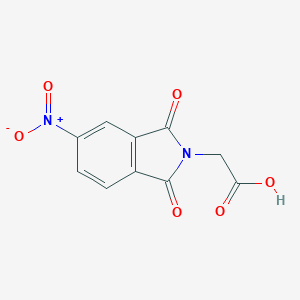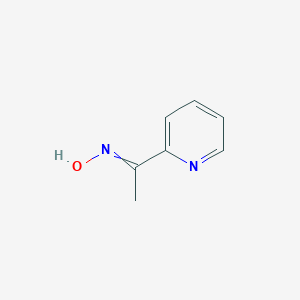
1-(Pyridin-2-yl)ethanone oxime
Übersicht
Beschreibung
1-(Pyridin-2-yl)ethanone oxime is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyridine ring, which is a basic structural unit in many biologically active molecules, and an oxime group, which is known for its reactivity and ability to participate in various chemical transformations.
Synthesis Analysis
The synthesis of derivatives of 1-(pyridin-2-yl)ethanone oxime has been reported using different methods. For instance, an iron-catalyzed intramolecular C(sp(2))-N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes leads to the formation of pyrrolo[1,2-a]quinoxaline derivatives . Another synthesis approach involves the reaction of p-pyridine ethanone oxime with sulfonyl chlorides to yield p-pyridine sulfonyl ethanone oxime derivatives, which are efficient DNA photo-cleavage agents . Additionally, the synthesis of 1-aryl-2-aryl(3-pyridyl)ethanones and the corresponding ketoximes has been reported, with structural studies revealing intermolecular hydrogen bonding networks .
Molecular Structure Analysis
The molecular structure of 1-(pyridin-2-yl)ethanone oxime derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of dipyridin-2-ylmethanone oxime and its CuX2(oxime)2 complexes has been determined, revealing a strong intramolecular hydrogen bond stabilizing the molecular conformation . Similarly, the X-ray structures of Ni(II) complexes of 1-(2-pyridinyl)ethanone oxime have been studied, showing different coordination geometries depending on the pH during complexation .
Chemical Reactions Analysis
1-(Pyridin-2-yl)ethanone oxime and its derivatives participate in various chemical reactions. They have been used as ligands in the formation of metal complexes with copper and nickel, which exhibit different coordination geometries and intramolecular interactions . The oxime group also plays a crucial role in the formation of oximate derivatives when reacting with organo-derivatives of Group III elements .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(pyridin-2-yl)ethanone oxime derivatives are influenced by their molecular structure. The presence of the oxime group and the pyridine ring contributes to their reactivity and ability to form stable complexes with metals. The compounds exhibit a range of activities, including antimicrobial properties, as seen in the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, which showed significant antimicrobial activity . The DNA photo-cleavage ability of p-pyridine sulfonyl ethanone oxime derivatives also highlights their potential for biotechnological and medical applications .
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Molecular Structure
1-(Pyridin-2-yl)ethanone oxime and its derivatives demonstrate significant involvement in coordination chemistry, often serving as ligands that coordinate with various metal ions. For instance, studies have shown that they can form complex structures with copper(II) ions, displaying a distorted square-pyramidal geometry. The coordination is primarily through nitrogen atoms of the oxime and pyridine groups. These structures have been found to exhibit interesting molecular geometries and hydrogen bonding networks, highlighting their potential in crystallography and material science (Qiu, Li, & Li, 2011; Zhong, Li, & Chen, 2012).
Antimicrobial Properties
Compounds derived from 1-(Pyridin-2-yl)ethanone oxime have been investigated for their antimicrobial properties. Notably, derivatives like 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone have shown significant antimicrobial activity, indicating potential uses in medicinal chemistry and pharmacology (Salimon, Salih, & Hussien, 2011).
Chemical Bonding Analysis
1-(Pyridin-2-yl)ethanone oxime's derivatives are also used in studies focusing on chemical bonding. Research involving copper(II) complexes with 1-(1H-pyrazol-5-yl)ethanone oxime derivatives has provided insights into chemical connectivity and intermolecular interactions, contributing to the understanding of molecular structure and bonding (Vologzhanina et al., 2015).
Organic Synthesis and Catalysis
1-(Pyridin-2-yl)ethanone oxime plays a role in the synthesis of various organic compounds, indicating its importance in organic chemistry. For instance, it is involved in the formation of 1,2,3-dithiazolium chlorides and related compounds through reactions with substituted ethanone oximes, showcasing its utility in synthesizing heterocyclic compounds with potential applications in chemical industries (Popov et al., 2009).
Photophysical Studies
Derivatives of 1-(Pyridin-2-yl)ethanone oxime are used in photophysical studies due to their intriguing light-absorbing and emitting properties. Research on compounds like 1-(pyren-1-yl)ethanone/1-(9H-fluoren-2-yl)ethanone derivatives has revealed their potential in applications like fluorescence emission, highlighting their significance in materials science and sensor technology (Hussein, El Guesmi, & Ahmed, 2019).
Eigenschaften
IUPAC Name |
N-(1-pyridin-2-ylethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(9-10)7-4-2-3-5-8-7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZORVGMRQRIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)ethanone oxime | |
CAS RN |
1758-54-9 | |
| Record name | Ethanone, 1-(2-pyridinyl)-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



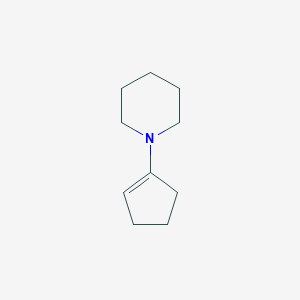
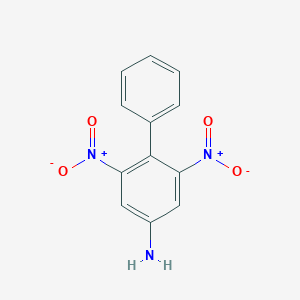
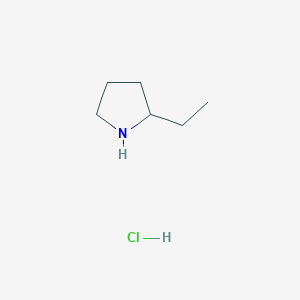
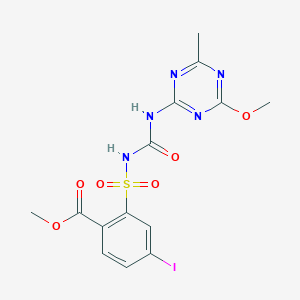
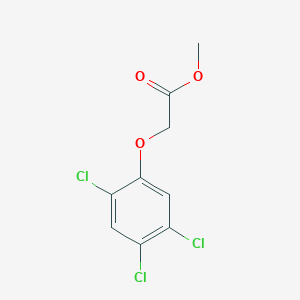
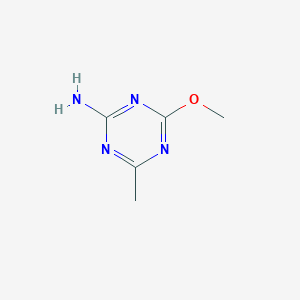
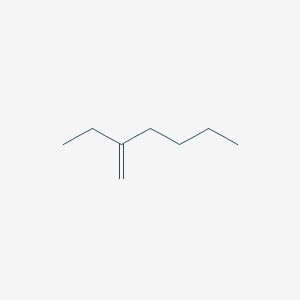
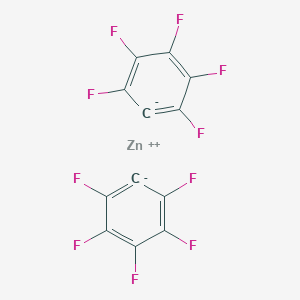
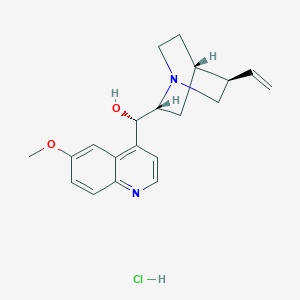
![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)
